molecular formula C11H14FNO3S B4809775 4-[(2-fluorobenzyl)sulfonyl]morpholine

4-[(2-fluorobenzyl)sulfonyl]morpholine

Cat. No.: B4809775
M. Wt: 259.30 g/mol
InChI Key: ZHHFXDWNQREKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-fluorobenzyl)sulfonyl]morpholine is a synthetic organic compound that belongs to the class of sulfonamides. It is a morpholine derivative containing a sulfonyl group attached to a 2-fluorobenzyl moiety. This compound is frequently utilized in medicinal chemistry as a building block for various pharmaceutical agents and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine typically involves the reaction of morpholine with 2-fluorobenzyl chloride in the presence of a base, followed by sulfonylation using a sulfonyl chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorobenzyl)sulfonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-fluorobenzyl)sulfonyl]morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-fluorobenzyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorobenzyl moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-fluorobenzyl)sulfonyl]morpholine: Similar structure but with the fluorine atom at the 4-position of the benzyl ring.

    4-[(2-chlorobenzyl)sulfonyl]morpholine: Contains a chlorine atom instead of fluorine.

    4-[(2-methylbenzyl)sulfonyl]morpholine: Contains a methyl group instead of fluorine.

Uniqueness

4-[(2-fluorobenzyl)sulfonyl]morpholine is unique due to the presence of the fluorine atom at the 2-position of the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets.

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c12-11-4-2-1-3-10(11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHFXDWNQREKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-fluorobenzyl)sulfonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(2-fluorobenzyl)sulfonyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[(2-fluorobenzyl)sulfonyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[(2-fluorobenzyl)sulfonyl]morpholine
Reactant of Route 5
4-[(2-fluorobenzyl)sulfonyl]morpholine
Reactant of Route 6
4-[(2-fluorobenzyl)sulfonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.